molecular formula C8H4BrClO2 B3289308 2-bromo-6-chlorobenzofuran-3(2H)-one CAS No. 857062-41-0

2-bromo-6-chlorobenzofuran-3(2H)-one

Cat. No. B3289308
CAS RN: 857062-41-0
M. Wt: 247.47 g/mol
InChI Key: JOZZDHJNQYYDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-6-chlorobenzofuran-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of 2-bromo-6-chlorobenzofuran-3(2H)-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes involved in the biosynthesis of essential cellular components. This leads to the disruption of cellular processes and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-6-chlorobenzofuran-3(2H)-one has significant biochemical and physiological effects. This compound has been found to inhibit the growth of several bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-6-chlorobenzofuran-3(2H)-one in lab experiments is its broad-spectrum antimicrobial activity. This compound has been found to be effective against a wide range of bacterial and fungal strains. However, one of the limitations of using this compound is its toxicity. It has been reported to be toxic to certain cell lines at high concentrations.

Future Directions

There are several future directions for the research on 2-bromo-6-chlorobenzofuran-3(2H)-one. One of the areas of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of this compound at the molecular level. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases is an area that requires further exploration.
Conclusion:
In conclusion, 2-bromo-6-chlorobenzofuran-3(2H)-one is a chemical compound that has significant potential as a research tool. Its broad-spectrum antimicrobial activity and other pharmacological properties make it an attractive candidate for further investigation. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 2-bromo-6-chlorobenzofuran-3(2H)-one as a therapeutic agent.

Scientific Research Applications

2-bromo-6-chlorobenzofuran-3(2H)-one has been used as a research tool in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been used as a precursor for the synthesis of other bioactive compounds.

properties

IUPAC Name

2-bromo-6-chloro-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO2/c9-8-7(11)5-2-1-4(10)3-6(5)12-8/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZZDHJNQYYDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-6-chlorobenzofuran-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromo-6-chlorobenzofuran-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-bromo-6-chlorobenzofuran-3(2H)-one
Reactant of Route 3
2-bromo-6-chlorobenzofuran-3(2H)-one
Reactant of Route 4
2-bromo-6-chlorobenzofuran-3(2H)-one
Reactant of Route 5
2-bromo-6-chlorobenzofuran-3(2H)-one
Reactant of Route 6
2-bromo-6-chlorobenzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.